molecular formula C13H14FN3O4S B2376566 N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 2176152-49-9

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2376566
CAS RN: 2176152-49-9
M. Wt: 327.33
InChI Key: AKVMYULDKZVXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide, also known as DMS-114, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been studied for its potential therapeutic use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis of novel compounds and the analysis of their crystal structures. For example, the synthesis of derivatives such as n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate has been reported, with detailed structural determination via single-crystal X-ray diffraction, highlighting the compound's boat-like conformation and conjugated systems formed within different planes of the molecule (Wu Juna, 2003).

Interaction with Biological Molecules

Research has also focused on the interaction of related compounds with biological molecules. For instance, the binding interactions of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) have been investigated, demonstrating the potential of these compounds to bind to proteins and affect their conformational states. This research provides insights into the molecular recognition and interaction mechanisms of these compounds (Fa-Yan Meng et al., 2012).

Catalytic Applications and Chemical Reactivity

Another significant area of application is in catalysis and chemical reactivity. Studies have explored the catalytic asymmetric addition to cyclic N-acyl-iminium, facilitating access to sulfone-bearing contiguous quaternary stereocenters. This research demonstrates the utility of related compounds in synthesizing biologically relevant structures with high stereoselectivity, underscoring their importance in organic synthesis and medicinal chemistry (V. Bhosale et al., 2022).

Inhibition of Enzymatic Activity

The inhibition of human carbonic anhydrase isozymes by sulfonamide derivatives has been studied, with certain derivatives showing potent inhibitory effects. This research highlights the potential therapeutic applications of these compounds in designing inhibitors for specific enzymes, contributing to the development of new drugs (Yusuf Akbaba et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-3-5-10(14)6-4-9/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVMYULDKZVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.